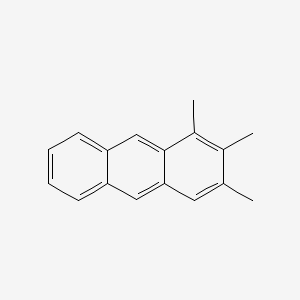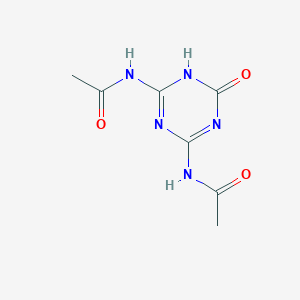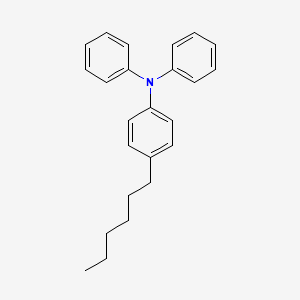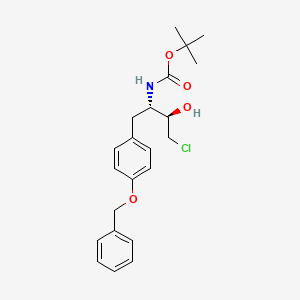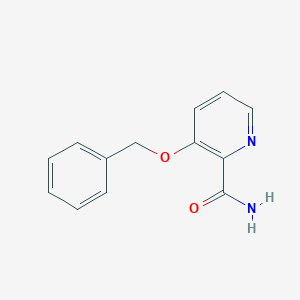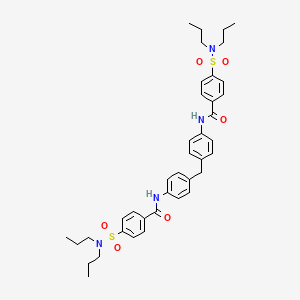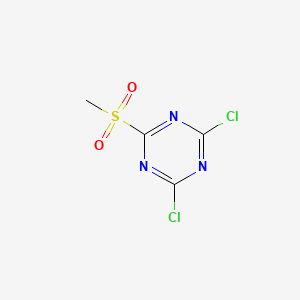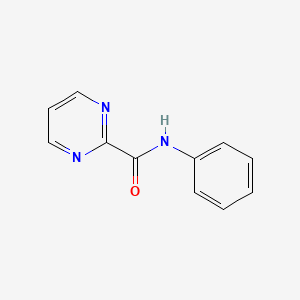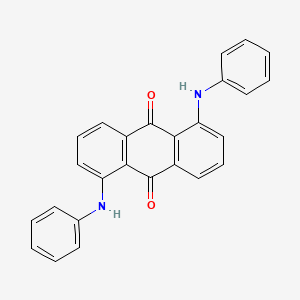
9,10-Anthracenedione, 1,5-bis(phenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,5-bis(phenylamino)- is an organic compound with the molecular formula C26H18N2O2. It is a derivative of anthracenedione, where two phenylamino groups are attached at the 1 and 5 positions of the anthracene ring. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,5-bis(phenylamino)- typically involves the reaction of 1,5-diaminoanthraquinone with aniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a higher yield and purity of the final product. The reaction conditions are optimized to ensure complete conversion of the starting materials.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Anthracenedione, 1,5-bis(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenylamino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones are the major products formed.
Reduction: Hydroquinones are the major products formed.
Substitution: The major products depend on the electrophile used in the reaction.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1,5-bis(phenylamino)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a staining agent in microscopy.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1,5-bis(phenylamino)- involves its interaction with cellular components. The phenylamino groups can form hydrogen bonds with proteins and nucleic acids, affecting their function. The compound can also undergo redox reactions, generating reactive oxygen species that can damage cellular components.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenedione: The parent compound without the phenylamino groups.
1,8-Bis(phenylamino)-9,10-anthracenedione: A similar compound with phenylamino groups at the 1 and 8 positions.
1,4-Bis(phenylamino)-9,10-anthracenedione: A similar compound with phenylamino groups at the 1 and 4 positions.
Uniqueness
9,10-Anthracenedione, 1,5-bis(phenylamino)- is unique due to the specific positioning of the phenylamino groups, which affects its chemical reactivity and physical properties. This positioning allows for unique interactions with other molecules, making it valuable in various applications.
Propiedades
Número CAS |
2944-27-6 |
|---|---|
Fórmula molecular |
C26H18N2O2 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
1,5-dianilinoanthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O2/c29-25-20-14-8-16-22(28-18-11-5-2-6-12-18)24(20)26(30)19-13-7-15-21(23(19)25)27-17-9-3-1-4-10-17/h1-16,27-28H |
Clave InChI |
VMDUEJVMKSOQEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


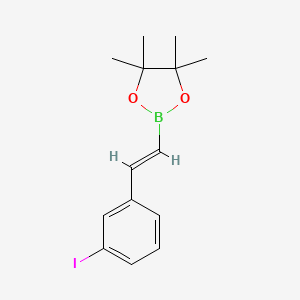
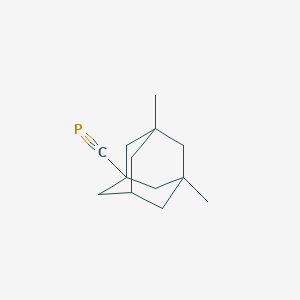

![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)
